(3,4-Dichlorophenyl)methanesulfonyl fluoride

sulfonyl fluoride hydrolytic stability aqueous biochemistry

Traditional serine protease inhibitors like PMSF suffer rapid aqueous hydrolysis (t₁/₂ ≈110 min), forcing fresh preparation and limiting intracellular target engagement. This 3,4-dichlorophenyl sulfonyl fluoride scaffold overcomes these bottlenecks: • ~1.6 log-unit lipophilicity advantage over PMSF enables cell-permeable probe design and proteome-wide covalent labeling beyond serine hydrolases. • Hydrolytically stable SO₂F group withstands standard lab handling-unlike the water-sensitive sulfonyl chloride analog-and supports SuFEx library synthesis. • Multi-residue reactivity (Ser, Thr, Tyr, Lys, His, Cys) combined with electron-withdrawing 3,4-dichloro substitution offers tuned electrophilicity for fragment-based covalent inhibitor discovery.

Molecular Formula C7H5Cl2FO2S
Molecular Weight 243.08 g/mol
Cat. No. B13257257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Dichlorophenyl)methanesulfonyl fluoride
Molecular FormulaC7H5Cl2FO2S
Molecular Weight243.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CS(=O)(=O)F)Cl)Cl
InChIInChI=1S/C7H5Cl2FO2S/c8-6-2-1-5(3-7(6)9)4-13(10,11)12/h1-3H,4H2
InChIKeyTUGUTTBPDKHDGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,4-Dichlorophenyl)methanesulfonyl Fluoride: Identity & Procurement


(3,4-Dichlorophenyl)methanesulfonyl fluoride (CAS 1934735-36-0; MF: C₇H₅Cl₂FO₂S; MW: 243.08) is an aryl sulfonyl fluoride (SF) covalent warhead bearing a 3,4-dichlorophenyl substituent on the methanesulfonyl fluoride scaffold [1]. Sulfonyl fluorides are recognized as privileged electrophiles in chemical biology, combining aqueous biocompatibility with the capacity to form irreversible covalent adducts with multiple nucleophilic amino acid residues—including serine, threonine, tyrosine, lysine, cysteine, and histidine [2]. This compound serves as a reactive intermediate for activity-based protein profiling (ABPP), covalent inhibitor design, and SuFEx click chemistry, and is commercially available at 95% purity from Enamine (Catalog EN300-224325) [1].

Workflow ABPP probe development, covalent inhibitor design, SuFEx click chemistry
Procurement Research-grade sulfonyl fluoride warhead, Enamine catalog EN300-224325
Stability Aqueous-compatible SF warhead, stable in physiological buffer conditions

(3,4-Dichlorophenyl)methanesulfonyl Fluoride: No Direct Substitutes


Although phenylmethanesulfonyl fluoride (PMSF) and (2-aminoethyl)benzenesulfonyl fluoride (AEBSF) are the most widely recognized sulfonyl fluoride serine protease inhibitors, they are not functionally interchangeable with (3,4-dichlorophenyl)methanesulfonyl fluoride [1]. PMSF suffers from rapid aqueous hydrolysis (t₁/₂ ≈ 110 min at pH 7.0, 25 °C) and limited lipophilicity (XLogP3 = 1.3), restricting its utility in cell-based assays and requiring fresh preparation from anhydrous stock solutions [2][3]. The corresponding sulfonyl chloride analog, (3,4-dichlorophenyl)methanesulfonyl chloride (CAS 85952-30-3), is markedly less hydrolytically stable—sulfonyl chlorides hydrolyze rapidly in water and react violently with moisture—precluding their use in aqueous biochemical systems [4]. The 3,4-dichlorophenyl substitution pattern further imparts distinct electronic and steric properties that cannot be recapitulated by the 2,5-, 2,6-, or 3,5-dichloro positional isomers, each of which has a different dipole orientation, steric profile, and potentially divergent target-engagement selectivity in ABPP applications [1][5].

PMSF Limited aqueous stability and lower lipophilicity may shift intracellular labeling performance.
Sulfonyl chloride analog Rapid hydrolysis in water renders it incompatible with aqueous biochemical workflows.
Positional isomers (2,5- / 3,5-dichloro) Different electronic and steric profiles may alter target engagement selectivity in ABPP.

(3,4-Dichlorophenyl)methanesulfonyl Fluoride: Quantitative Evidence vs. Comparators


Hydrolytic Stability Advantage Over Sulfonyl Chloride

(3,4-Dichlorophenyl)methanesulfonyl fluoride, as a sulfonyl fluoride, benefits from the well-established stability hierarchy of sulfonyl halides: fluorides > chlorides > bromides > iodides [1]. The corresponding sulfonyl chloride analog (CAS 85952-30-3) hydrolyzes rapidly upon contact with water to yield (3,4-dichlorophenyl)methanesulfonic acid, and its safety data sheet explicitly warns of violent reaction with water and liberation of toxic gas . Sulfonyl fluorides, by contrast, possess significantly improved thermodynamic stability and resistance to hydrolysis, enabling their use in aqueous buffers and physiological media over extended experimental timelines [2]. This stability difference is a decisive procurement criterion for any application involving aqueous protein biochemistry, cell-based assays, or click chemistry derivatization.

Aqueous Stability
Class-level
SF > Cl in aqueous buffers; sulfonyl chloride rapidly hydrolyzes to sulfonic acid.
Supports aqueous compatibility context.
Class-level stability hierarchy; verify in specific buffer systems.
sulfonyl fluoride hydrolytic stability aqueous biochemistry sulfonyl chloride SuFEx chemistry

Lipophilicity Advantage Over PMSF for Cell Permeability

The 3,4-dichlorophenyl substitution elevates the computed lipophilicity of (3,4-dichlorophenyl)methanesulfonyl fluoride substantially above that of the prototypical serine protease inhibitor PMSF. The XLogP3 value for the 3,4-dichloro isomer is approximately 2.9 (based on the structurally near-identical 3,5-dichloro isomer, XLogP3 = 2.9, and the 2,5-dichloro isomer, also computed at XLogP3 = 2.9), compared to PMSF with XLogP3 = 1.3 [1][2][3]. This ~1.6 log-unit difference corresponds to an approximately 40-fold higher octanol-water partition coefficient, translating to enhanced passive membrane permeability—a critical parameter for intracellular target engagement in live-cell ABPP and covalent inhibitor screening campaigns [4].

Lipophilicity
Context-dependent
ΔXLogP3 ≈ +1.6 (~40× higher octanol-water partition vs PMSF).
Supports cell permeability context.
Computed logP; experimental permeability not reported for this compound.
logP lipophilicity membrane permeability PMSF cellular ABPP

Cost Advantage Over 2,5-Dichloro Isomer

Among the three commercially available dichlorophenyl methanesulfonyl fluoride positional isomers from a common supplier (Enamine), the 3,4-dichloro isomer provides measurable procurement cost advantages at intermediate to bulk scales compared to the 2,5-dichloro isomer. At the 5.0 g scale, the 3,4-isomer (EN300-224325) is priced at $1,240, while the 2,5-isomer (EN300-1451347) is priced at $2,485—a 2.0× premium [1][2]. The 3,5-isomer (EN300-727405) is price-equivalent to the 3,4-isomer at most scales ($359 for 0.05 g; $1,240 for 5.0 g), but the 3,4-substitution pattern offers a distinct electronic configuration (adjacent chlorine atoms producing a net dipole oriented along the ring plane) that may confer differential target recognition [3][4]. For screening campaigns requiring gram-scale quantities, the 3,4-isomer's combination of structural distinctiveness and favorable pricing represents a quantifiable procurement advantage.

Procurement Cost
Data to verify
2.0× lower vs 2,5-isomer at 5 g scale (Enamine catalog).
Reported cost context; prices subject to change.
Verify current pricing before procurement.
procurement cost comparison positional isomers Enamine catalog scale-up economics

Expanded Amino Acid Targeting Beyond Serine

While PMSF is historically characterized as a serine-specific reagent that reacts with the catalytic serine residue in serine hydrolases, the broader class of aryl sulfonyl fluorides—including (3,4-dichlorophenyl)methanesulfonyl fluoride—has been demonstrated to covalently modify a significantly expanded set of nucleophilic amino acid residues under physiological conditions [1]. The 2015 Chem. Sci. review establishes that sulfonyl fluoride electrophiles target active serine, threonine, tyrosine, lysine, cysteine, and histidine residues, in contrast to PMSF which is primarily employed as a serine protease inhibitor [2]. This broader reactivity profile is directly relevant to the 3,4-dichlorophenyl variant, as the electron-withdrawing chlorine substituents on the aryl ring modulate the electrophilicity of the SO₂F warhead, fine-tuning its reactivity toward non-serine residues such as tyrosine and lysine that are increasingly pursued in covalent drug discovery [3].

Residue Reactivity
Class-level
Aryl SF class targets Ser, Thr, Tyr, Lys, Cys, His (vs PMSF predominantly Ser).
Supports expanded targeting review.
Residue-specific rate constants not available for this compound.
amino acid reactivity covalent warhead tyrosine targeting lysine targeting ABPP

Potency Enhancement from SF Hydrophobic Substitution

Structure-activity relationship data from a closely analogous system demonstrate that appending hydrophobic aryl or aliphatic groups to the sulfonyl fluoride scaffold can dramatically enhance inhibitory potency relative to the minimal PMSF core. In a study targeting polyisoprenylated methylated protein methyl esterase (PMPMEase), the inhibitor L-28—bearing a farnesyl group on the SF scaffold—exhibited an IC₅₀ of 48 nM, compared to PMSF with an IC₅₀ of 1,800 nM against the same enzyme [1]. This represents a 37.5-fold potency gain. While direct IC₅₀ data for (3,4-dichlorophenyl)methanesulfonyl fluoride against PMPMEase are not available, this SAR paradigm supports the expectation that the dichlorophenyl moiety—which provides hydrophobic surface area and potential halogen-bonding interactions—confers significantly enhanced target engagement relative to the unsubstituted phenyl ring of PMSF [2]. The quantified 37.5× potency differential between PMSF and an extended SF analog serves as a class-level benchmark for the potency gains achievable through aryl substitution on the methanesulfonyl fluoride core.

Potency (SAR)
Context-dependent
L-28 (farnesyl-SF) 37.5× gain vs PMSF (IC₅₀ 48 nM vs 1800 nM).
Supports hydrophobic substitution SAR interpretation.
Class-level benchmark; direct data for dichlorophenyl analog not reported.
structure-activity relationship PMPMEase IC50 potency enhancement covalent inhibitor

(3,4-Dichlorophenyl)methanesulfonyl Fluoride: Best Application Scenarios


Live-Cell ABPP with Membrane-Permeable Probes

The ~1.6 log-unit lipophilicity advantage of the 3,4-dichlorophenyl SF scaffold over PMSF (XLogP3 ≈ 2.9 vs. 1.3) makes this compound a superior starting point for designing cell-permeable activity-based probes [1]. Unlike PMSF, which requires pre-dissolution in organic solvents and has limited membrane permeability, the dichlorophenyl SF can traverse cellular membranes to engage intracellular targets. The multi-residue reactivity profile (Ser, Thr, Tyr, Lys, His, Cys) further enables proteome-wide covalent labeling experiments that extend beyond the serine hydrolase family accessible to PMSF [2].

SuFEx Click Chemistry for Covalent Libraries

The hydrolytic stability of the sulfonyl fluoride group—in marked contrast to the water-reactive sulfonyl chloride analog—enables (3,4-dichlorophenyl)methanesulfonyl fluoride to serve as a stable building block for SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry [3]. The compound can be stored and handled under standard laboratory conditions without the rapid degradation that plagues sulfonyl chlorides. The 3,4-dichloro substitution pattern provides a distinct electronic and steric profile for library diversification compared to other positional isomers, and its favorable pricing at gram scale ($1,240/5 g from Enamine) supports cost-effective parallel library synthesis [4].

Covalent Inhibitors Targeting Tyr and Lys Residues

For drug discovery programs targeting tyrosine or lysine hotspots—such as the Tyr-82 residue in Ral GTPases shown to be covalently modified by aryl sulfonyl fluoride fragments—(3,4-dichlorophenyl)methanesulfonyl fluoride offers the appropriate electrophilic warhead reactivity [5]. PMSF is unsuitable for these applications due to its narrow serine-targeting profile. The electron-withdrawing 3,4-dichloro substitution modulates the electrophilicity of the SO₂F group, potentially providing a tuned reactivity window that avoids excessive off-target labeling while maintaining sufficient reactivity for target engagement [2].

Protease Inhibitor Cocktails with Extended Stability

In protocols where PMSF is traditionally used as a serine protease inhibitor during cell lysis, but its short aqueous half-life (110 min at pH 7.0, 25 °C) limits the effective inhibition window, (3,4-dichlorophenyl)methanesulfonyl fluoride can serve as a more stable alternative [6]. Aryl sulfonyl fluorides with electron-withdrawing substituents exhibit enhanced aqueous stability compared to PMSF, enabling sustained protease inhibition over longer experimental timelines without repeated spike-in additions. This is particularly advantageous for large-scale protein purification workflows where PMSF degradation leads to sample proteolysis [2].

Application
Selection Property
Validation Focus
Live-cell ABPP probe development
Membrane permeability profile
Intracellular target engagement assessment
SuFEx click chemistry library synthesis
Hydrolytic stability of SF warhead
Reaction compatibility in aqueous conditions
Covalent inhibitor design (non-serine residues)
Multi-residue reactivity profile
Residue-specific selectivity profiling
Protease inhibitor cocktails
Extended aqueous stability profile
Inhibition window in cell lysate workflows
Quote Request

Request a Quote for (3,4-Dichlorophenyl)methanesulfonyl fluoride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.